Wilforlide A
Overview
Description
Mechanism of Action
Target of Action
Wilforlide A, a natural product derived from the medicinal plant Tripterygium wilfordii, has been shown to target several key components in the immune system. It inhibits the secretion of pro-inflammatory cytokines (MCP1, GM-CSF, and M-CSF) and the M1 biomarker inducible nitric oxide synthase in synovial cells . In addition, this compound has been found to inhibit the P-glycoprotein efflux transporter and downregulate cyclin E2 splice variant 1 mRNA , both of which are known mechanisms of resistance in drug-resistant prostate cancer cells .
Mode of Action
This compound interacts with its targets primarily by inhibiting their activity. By inhibiting the secretion of pro-inflammatory cytokines and the M1 biomarker inducible nitric oxide synthase, this compound can modulate the immune response and reduce inflammation . Furthermore, by inhibiting the P-glycoprotein efflux transporter and downregulating cyclin E2 splice variant 1 mRNA, this compound can enhance the sensitivity of drug-resistant prostate cancer cells to chemotherapy .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to inhibit the secretion of pro-inflammatory cytokines, thereby affecting the inflammatory response pathway . Additionally, by inhibiting the P-glycoprotein efflux transporter, this compound can affect drug transport and metabolism pathways . Furthermore, the downregulation of cyclin E2 splice variant 1 mRNA by this compound can affect cell cycle regulation pathways .
Pharmacokinetics
It is known that this compound can enhance the chemosensitizing effect of docetaxel both in vitro and in vivo . This suggests that this compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties that allow it to effectively reach its targets and exert its therapeutic effects.
Result of Action
The action of this compound results in several molecular and cellular effects. It can reduce inflammation by inhibiting the secretion of pro-inflammatory cytokines . In addition, it can enhance the sensitivity of drug-resistant prostate cancer cells to chemotherapy by inhibiting the P-glycoprotein efflux transporter and downregulating cyclin E2 splice variant 1 mRNA .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other compounds, such as docetaxel, can enhance the chemosensitizing effect of this compound . .
Biochemical Analysis
Biochemical Properties
Wilforlide A interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It has been found to inhibit the P-glycoprotein efflux transporter and downregulate cyclin E2 splice variant 1 mRNA . These interactions contribute to its biochemical properties and therapeutic effects.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It enhances sensitivity to docetaxel by reducing the IC50 in resistant prostate cancer cell lines . This suggests that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. Specifically, it inhibits the P-glycoprotein efflux transporter and downregulates cyclin E2 splice variant 1 mRNA . These actions contribute to its overall mechanism of action.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. In a high-dose treatment group, the combination of this compound and docetaxel significantly retarded tumor growth of resistant prostate cancer
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found to inhibit the P-glycoprotein efflux transporter , which plays a crucial role in drug metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
Wilforlide A can be synthesized through a series of chemical reactions starting from oleanolic acid, a common triterpenoid. The synthetic route involves multiple steps, including oxidation, reduction, and cyclization reactions. The key steps include:
Oxidation: Oleanolic acid is oxidized to form an intermediate compound.
Reduction: The intermediate is then reduced to form a dihydroxy compound.
Cyclization: The dihydroxy compound undergoes cyclization to form the lactone ring, resulting in this compound.
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the roots of Tripterygium wilfordii using solvents such as methanol or ethanol. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to obtain this compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Wilforlide A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities .
Scientific Research Applications
Chemistry: Used as a starting material for the synthesis of other bioactive compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential as an anti-inflammatory and immunosuppressive agent.
Industry: Used in the development of new pharmaceuticals and therapeutic agents.
Comparison with Similar Compounds
Wilforlide A is compared with other triterpenoids such as:
Triptolide: Another compound from Tripterygium wilfordii with potent anti-inflammatory and immunosuppressive properties.
Celastrol: A triterpenoid with anti-cancer and anti-inflammatory activities.
Pristimerin: Known for its anti-cancer and anti-inflammatory effects.
This compound is unique due to its specific inhibition of M1 macrophage polarization and its ability to enhance the chemosensitivity of cancer cells .
Properties
IUPAC Name |
(1S,2R,5S,6R,9R,11S,14R,15R,19S,21S)-11-hydroxy-2,5,6,10,10,14,21-heptamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-en-22-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O3/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3)17-23(33-24(26)32)27(19,4)14-15-29(18,30)6/h8,19-23,31H,9-17H2,1-7H3/t19-,20-,21+,22-,23-,26-,27+,28-,29+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQJBWYXBWOFJY-YLXTXNMFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC6(CC5OC6=O)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4C[C@]6(C[C@@H]5OC6=O)C)C)C)C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601004388 | |
Record name | 3-Hydroxy-22,29-epoxyolean-12-en-29-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601004388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84104-71-2 | |
Record name | Wilforlide A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84104-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Wilforlide A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084104712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-22,29-epoxyolean-12-en-29-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601004388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 84104-71-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | WILFORLIDE A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW7QMP68BC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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